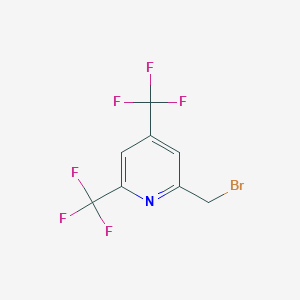

2-Bromomethyl-4,6-bistrifluoromethyl-pyridine

Description

Properties

IUPAC Name |

2-(bromomethyl)-4,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-3-5-1-4(7(10,11)12)2-6(16-5)8(13,14)15/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGCTOWSSHOQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CBr)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235994 | |

| Record name | 2-(Bromomethyl)-4,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208080-58-3 | |

| Record name | 2-(Bromomethyl)-4,6-bis(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208080-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-4,6-bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 4,6 Bistrifluoromethyl Pyridine

Precursor Synthesis and Pyridine (B92270) Ring Construction Strategies

The formation of the 4,6-bistrifluoromethyl-pyridine core is a critical phase of the synthesis, which can be approached through two primary strategies: building the ring from acyclic fluorinated precursors or by introducing trifluoromethyl groups onto an existing pyridine nucleus.

Constructing the pyridine ring from smaller, trifluoromethyl-containing building blocks is a powerful method for ensuring the correct placement of the CF₃ groups. researchoutreach.orgjst.go.jp This "building block" approach often involves cyclocondensation reactions. researchoutreach.org A variety of fluorinated compounds serve as common starting materials for these syntheses.

A notable example is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, which provides a modular route to 4,6-bis(trifluoromethyl)pyridines. orgsyn.orgresearchgate.net Another advanced strategy involves the transition metal-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, which can construct complex pyridine skeletons in a single step from simple substrates. nih.gov This method, particularly using cobalt catalysts, offers an efficient pathway to α-trifluoromethylated pyridines. nih.gov

| Common Fluorine-Containing Building Blocks | Reference |

| Ethyl 2,2,2-trifluoroacetate | jst.go.jp |

| 2,2,2-Trifluoroacetyl chloride | jst.go.jp |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | researchoutreach.orgjst.go.jp |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | researchoutreach.orgjst.go.jp |

| Hexafluoroacetylacetone | orgsyn.orgresearchgate.net |

This table showcases common trifluoromethyl-containing precursors used in the synthesis of fluorinated pyridines.

An alternative to ring construction is the direct functionalization of a pre-formed pyridine ring. The most established industrial method for introducing a trifluoromethyl group involves a halogen exchange (Halex) process. researchoutreach.orgjst.go.jp This reaction typically starts with a methyl-substituted pyridine (a picoline or lutidine), which is first exhaustively chlorinated to form a trichloromethyl (-CCl₃) group. nih.gov Subsequent treatment with a fluorinating agent, such as hydrogen fluoride (B91410) (HF), replaces the chlorine atoms with fluorine to yield the trifluoromethyl (-CF₃) group. jst.go.jpnih.gov

This method can be applied to lutidines (dimethylpyridines) to synthesize compounds with two trifluoromethyl groups, such as chloro-bis(trifluoromethyl)pyridine, often in yields of 60% to 80%. jst.go.jpnih.gov The reaction conditions, particularly temperature, need to be higher for lutidines compared to picolines. nih.gov

Once the 2-methyl-4,6-bis(trifluoromethyl)pyridine precursor is obtained, the final step is the selective bromination of the methyl group. This transformation is typically achieved through a free radical substitution reaction at the benzylic-like position, which is activated by the adjacent aromatic ring.

Common reagents for this type of bromination include N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. google.com Another effective method involves treating the corresponding alcohol (e.g., 2-(hydroxymethyl)pyridine derivative) with hydrobromic acid (HBr). chemicalbook.com The strong electron-withdrawing nature of the two trifluoromethyl groups on the pyridine ring deactivates it towards electrophilic attack, thereby enhancing the selectivity of the radical bromination at the methyl group.

Targeted Synthesis of 2-Bromomethyl-4,6-bistrifluoromethyl-pyridine

The specific synthesis of the title compound requires a regioselective approach to assemble the precursors correctly, followed by an optimized bromination step.

Achieving the desired 2,4,6-substitution pattern is paramount. Cyclization strategies, such as the rhodium-catalyzed coupling of α,β-unsaturated oximes with alkenes, can offer excellent regioselectivity in the formation of substituted pyridines. nih.gov By carefully selecting the structures of the acyclic precursors, the methyl and trifluoromethyl groups can be directed to the desired positions on the resulting pyridine ring. For instance, a cyclization involving a precursor that will become the 2-methyl group with a 1,3-dicarbonyl compound bearing two trifluoromethyl groups (like hexafluoroacetylacetone) would establish the required 2-methyl-4,6-bis(trifluoromethyl)pyridine core. orgsyn.orgresearchgate.net

Following the ring formation, the subsequent bromination is inherently regioselective. The radical mechanism favors attack at the weakest C-H bond, which is the benzylic-like methyl group at the 2-position, leaving the C-H bonds on the deactivated pyridine ring untouched.

Optimizing the yield for the synthesis of this compound involves fine-tuning the conditions for both the ring formation and the final bromination step.

For cyclization reactions, key parameters include the choice of catalyst, solvent, reaction temperature, and reaction time. orgsyn.orgnih.gov In the case of the bromination step, control over the reaction is crucial to ensure high yield of the desired mono-brominated product and to prevent the formation of di- or tri-brominated side products. A Chinese patent suggests that for the bromination of 2,6-lutidine using DBDMH and AIBN, the slow, dropwise addition of the brominating agent and initiator can reduce the formation of poly-brominated byproducts and improve the yield and purity of the target compound. google.com The molar ratio of the brominating agent to the substrate is also a critical factor; using a slight excess or stoichiometric amount is typical to drive the reaction to completion without excessive side reactions. google.com

| Reaction Step | Reagent/Catalyst | Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromination | Hydrobromic Acid (60%) | - | Water | 125 | 96 | chemicalbook.com |

| Bromination | DBDMH | AIBN | Carbon Tetrachloride | 80 (Reflux) | >90 | google.com |

This interactive table summarizes optimized conditions for the bromination of methyl groups on a pyridine ring, analogous to the final step in synthesizing this compound.

Purification and Isolation Techniques for Research Scale Production

Following the synthesis, a systematic purification and isolation procedure is necessary to obtain this compound in high purity for research applications.

Initial Work-up: The reaction is first cooled to room temperature. The solid succinimide (B58015) by-product, which is insoluble in the non-polar solvent, is removed by filtration. The filtrate, containing the product and any unreacted starting material or by-products, is then typically washed with an aqueous solution (e.g., sodium bicarbonate or sodium thiosulfate) to remove any remaining HBr or excess bromine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Solvent Removal: The solvent is removed from the dried organic solution using a rotary evaporator to yield the crude product, which may be an oil or a solid.

Purification:

Flash Column Chromatography: This is the most common method for purifying the crude product on a research scale. Silica (B1680970) gel is the standard stationary phase. Since pyridine derivatives are basic and can interact strongly with the acidic silica gel, leading to poor separation ("streaking"), a small amount of a base like triethylamine (B128534) (typically 0.1-1%) is often added to the eluent. A gradient elution system, commonly starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is effective for separating the product from less polar starting material and more polar by-products.

Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity. This technique relies on the principle that the compound is soluble in a hot solvent but less soluble at colder temperatures. The choice of solvent or solvent system is critical and must be determined experimentally to find conditions where the product crystallizes effectively while impurities remain in the solution.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Gas Chromatography-Mass Spectrometry (GC-MS).

| Technique | Description | Key Considerations |

| Filtration | Removal of solid succinimide by-product after the reaction is complete. | Ensure the succinimide is fully precipitated, often by cooling the reaction mixture. |

| Liquid-Liquid Extraction | Washing the organic solution with aqueous solutions to remove impurities. | Use of a separatory funnel to separate organic and aqueous layers. |

| Drying | Removal of residual water from the organic solution using an anhydrous salt. | Common agents include MgSO₄ or Na₂SO₄. |

| Flash Chromatography | Separation of the product from impurities based on polarity using a silica gel column. | Addition of triethylamine to the eluent can improve the separation of basic pyridine compounds. |

| Recrystallization | Purification of a solid product based on differential solubility in a specific solvent at varying temperatures. | Requires the product to be a solid at room temperature; solvent selection is crucial. |

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl 4,6 Bistrifluoromethyl Pyridine

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group serves as a primary site for nucleophilic attack, facilitating the introduction of a wide array of functional groups. The presence of the electron-withdrawing trifluoromethyl groups is anticipated to enhance the electrophilicity of the benzylic carbon, making it more susceptible to substitution reactions.

Detailed experimental data on the reactions of 2-Bromomethyl-4,6-bistrifluoromethyl-pyridine with carbon-based nucleophiles such as cyanides, malonates, Grignard reagents, or organolithium compounds are not extensively documented in publicly available literature. However, based on the general reactivity of benzylic halides, it is expected to undergo reactions to form new carbon-carbon bonds. For instance, reaction with sodium cyanide would likely yield 2-(cyanomethyl)-4,6-bis(trifluoromethyl)pyridine, a precursor for carboxylic acids, amines, and other derivatives. Similarly, reaction with diethyl malonate in the presence of a base would be expected to produce the corresponding malonic ester derivative, a versatile intermediate for the synthesis of more complex molecules.

Table 1: Plausible Reactions with Carbon-Based Nucleophiles

| Nucleophile | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Sodium Cyanide (NaCN) | 2-(Cyanomethyl)-4,6-bis(trifluoromethyl)pyridine | Polar aprotic solvent (e.g., DMSO, DMF) |

| Diethyl Malonate | Diethyl 2-((4,6-bis(trifluoromethyl)pyridin-2-yl)methyl)malonate | Base (e.g., NaOEt) in ethanol |

Note: This table represents expected reactions based on general chemical principles, as specific experimental data for this compound is limited.

Reactions with various nitrogen-based nucleophiles are expected to proceed readily. Primary and secondary amines are likely to displace the bromide to form the corresponding substituted aminomethylpyridines. Azide ions would also be effective nucleophiles, leading to the formation of 2-(azidomethyl)-4,6-bis(trifluoromethyl)pyridine, which can be further transformed into primary amines or used in click chemistry.

Table 2: Plausible Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Ammonia | (4,6-bis(trifluoromethyl)pyridin-2-yl)methanamine | Alcoholic solution |

| Diethylamine | N,N-Diethyl-1-(4,6-bis(trifluoromethyl)pyridin-2-yl)methanamine | Aprotic solvent, with a non-nucleophilic base |

Note: This table represents expected reactions based on general chemical principles, as specific experimental data for this compound is limited.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, are expected to react with this compound to form ethers. Carboxylates could also be used to synthesize the corresponding esters. The Williamson ether synthesis provides a general pathway for these transformations.

Table 3: Plausible Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | 2-(Methoxymethyl)-4,6-bis(trifluoromethyl)pyridine | Methanol |

| Sodium Phenoxide (NaOPh) | 2-(Phenoxymethyl)-4,6-bis(trifluoromethyl)pyridine | Aprotic solvent (e.g., THF, DMF) |

Note: This table represents expected reactions based on general chemical principles, as specific experimental data for this compound is limited.

Sulfur-based nucleophiles, known for their high nucleophilicity, are expected to react efficiently to form thioethers and other sulfur-containing derivatives. Thiols, in the presence of a base, would readily displace the bromide.

Table 4: Plausible Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Expected Product | Potential Reaction Conditions |

|---|---|---|

| Sodium Hydrosulfide (NaSH) | (4,6-bis(trifluoromethyl)pyridin-2-yl)methanethiol | Protic solvent |

Note: This table represents expected reactions based on general chemical principles, as specific experimental data for this compound is limited.

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core

The two trifluoromethyl groups significantly decrease the electron density of the pyridine ring, making it highly electron-deficient. This deactivation renders the ring less susceptible to electrophilic aromatic substitution. Conversely, the electron-poor nature of the ring makes it more prone to nucleophilic aromatic substitution, although the positions available for such reactions are limited.

Influence of Trifluoromethyl Groups on Ring Reactivity

The presence of two trifluoromethyl (-CF3) groups at the 4- and 6-positions profoundly alters the electronic landscape of the pyridine ring in this compound. The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. nih.govnih.gov This intense electron withdrawal has several significant consequences for the molecule's reactivity:

Reduced Basicity and Nucleophilicity: The pyridine nitrogen atom is rendered significantly less basic. The high electronegativity of the two -CF3 groups pulls electron density away from the ring and the nitrogen lone pair, diminishing its ability to act as a Lewis base or to coordinate to metal centers.

Activation towards Nucleophilic Attack: The pyridine ring becomes exceptionally electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. While the subject molecule does not have such a leaving group on the ring, this property is a key feature of trifluoromethyl-substituted pyridines. nih.gov

Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. The electron-poor nature of the aromatic system repels electrophiles, making reactions like nitration or Friedel-Crafts acylation exceedingly difficult.

Increased Acidity of Ring C-H Bonds: The inductive withdrawal of electron density increases the acidity of the remaining C-H bonds at the 3- and 5-positions. This electronic characteristic is a critical factor in reactions involving C-H activation, as it facilitates deprotonation or metalation steps. nih.gov

In essence, the two trifluoromethyl groups transform the pyridine scaffold into a highly electrophilic and non-basic heterocycle, dictating the types of reactions it will preferentially undergo.

Transition Metal-Catalyzed Reactions Involving this compound

The molecule possesses two primary sites for transition metal-catalyzed reactions: the C(sp³)-Br bond of the bromomethyl group and the C(sp²)-H bonds on the pyridine ring.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

While traditionally applied to aryl halides, modern cross-coupling methods have expanded to include benzylic halides. The bromomethyl group in this compound acts as a benzylic-type halide, enabling its participation in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction forms C-C bonds by coupling an organohalide with an organoboron species. wikipedia.org While examples specific to this compound are not prominent, the palladium-catalyzed coupling of other benzylic halides is well-established, suggesting a viable pathway for this transformation. nih.govorganic-chemistry.org The reaction would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with organic halides to form substituted alkynes. wikipedia.org This reaction has been successfully applied to the sp³-hybridized C-Br bond of benzyl (B1604629) bromides. rsc.org A palladium-catalyzed reaction between this compound and a lithium acetylide, for instance, would proceed readily at room temperature to yield the corresponding propargyl-pyridine derivative. This demonstrates a direct and efficient method for introducing alkyne functionality at the 2-methyl position. rsc.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. wikipedia.org The classical Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide. nih.govresearchgate.net Reaction at the bromomethyl group of the title compound would constitute a palladium-catalyzed N-alkylation rather than a traditional N-arylation. Such transformations are known and provide a route to synthesize complex amine structures by coupling the bromomethyl moiety with primary or secondary amines. acs.orgnih.gov

The table below summarizes typical conditions for these cross-coupling reactions involving analogous benzylic or pyridyl halides.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos) | K₃PO₄ | nih.gov |

| Sonogashira | Terminal Alkyne | Pd[P(tBu₃)]₂ / CuI | Amine Base (e.g., Et₃N) | wikipedia.orgrsc.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., RuPhos) | NaOtBu | nih.gov |

C-H Activation Studies

Direct C-H activation of the pyridine ring at the 3- and 5-positions is a significant challenge due to the compound's electronic properties. The strong electron-withdrawing nature of the trifluoromethyl groups deactivates the ring, making oxidative addition into a C-H bond difficult. nih.gov However, these groups also increase the acidity of the C-H protons, which can facilitate mechanisms involving concerted metalation-deprotonation. Research on other electron-deficient pyridines shows that C-H arylation can be achieved with specific palladium catalysts, often requiring tailored ligands and strong bases to overcome the low reactivity of the substrate. nih.govrsc.org The regioselectivity of such reactions would be directed to the C3/C5 positions, as the C2 and C6 positions are blocked and electronically disfavored. nih.gov

Ligand Development Research Based on its Scaffold

The structural motif of the title compound is highly analogous to 2,6-bis(bromomethyl)pyridine (B1268884), a widely used precursor for the synthesis of tridentate "pincer" ligands. nih.gov By reacting this compound with two equivalents of a secondary phosphine, amine, or other coordinating group, novel pincer ligands can be synthesized.

The key feature of ligands derived from this scaffold would be their unique electronic properties. The two -CF3 groups would significantly modulate the donor characteristics of the central pyridine nitrogen. rsc.org This has several implications:

The pyridine nitrogen becomes a much weaker σ-donor.

The ligand as a whole acts as a stronger π-acceptor.

These electronic modifications can stabilize low-valent metal centers and influence the catalytic activity of the resulting metal complexes. umanitoba.ca Research on substituted pyridine-based pincer ligands has shown that electron-withdrawing groups on the pyridine ring alter the redox potential of the metal center and can impact the bond lengths and geometries of the coordination complex. rsc.orgnih.gov Therefore, this compound serves as a valuable building block for creating ligands designed for specific catalytic applications where a more electron-deficient metal center is desired.

Radical Reactions and Photochemical Transformations

The chemical structure of this compound lends itself to radical and photochemical reactivity. The synthesis of the closely related 2,6-bis(bromomethyl)pyridine often proceeds via a radical bromination of 2,6-lutidine, indicating the stability of the pyridyl-methyl radical intermediate. researchgate.net

The C-Br bond in the bromomethyl group is susceptible to homolytic cleavage upon exposure to radical initiators or UV light to generate a stabilized pyridyl-methyl radical. This radical could then participate in various C-C or C-heteroatom bond-forming reactions.

Furthermore, electron-deficient heteroarenes are known to undergo photochemical functionalization. For instance, pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in the photochemical Minisci-type alkylation of electron-deficient azines. nih.gov This suggests that under photocatalytic conditions, the pyridine ring of the title compound could react with alkyl radicals generated from sources like alkanes or ethers. Lutidine has also been shown to act as a key promoter in certain photoredox catalytic atom-transfer radical cyclization (ATRC) processes, highlighting the role of pyridine derivatives in mediating radical reactions. rsc.org

Rearrangement Reactions and their Mechanistic Implications

Rearrangement reactions involving the this compound scaffold are not a widely reported class of transformations in the chemical literature. The stability of the bistrifluoromethyl-substituted pyridine ring generally precludes skeletal rearrangements under common synthetic conditions. Similarly, the bromomethyl group typically undergoes substitution or elimination reactions rather than rearrangement. While certain N-ylides of pyridine can undergo rearrangements, the severely diminished basicity of the nitrogen atom in this specific compound makes the formation of such intermediates unlikely. Therefore, this pathway is not considered a characteristic feature of its chemical reactivity based on available research.

Mechanistic Investigations of Reactions Involving 2 Bromomethyl 4,6 Bistrifluoromethyl Pyridine

Elucidation of Reaction Mechanisms through Kinetic Studies

Currently, there is a lack of published kinetic studies specifically investigating reactions involving 2-Bromomethyl-4,6-bistrifluoromethyl-pyridine. To understand the reaction mechanisms, researchers would need to conduct experiments to determine key kinetic parameters.

Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction:

| Reactant Concentration (mol/L) | Nucleophile Concentration (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 0.1 | 0.2 | 3.0 x 10⁻⁴ |

This table represents hypothetical data that could be generated from kinetic experiments to determine the rate law of a reaction.

Identification and Characterization of Reactive Intermediates

The identification of transient species is crucial for confirming a proposed reaction mechanism. For reactions involving this compound, potential reactive intermediates could include carbocations, radicals, or other short-lived species. Spectroscopic techniques are typically employed for their detection and characterization.

Potential Reactive Intermediates and Spectroscopic Signatures:

| Intermediate | Potential Spectroscopic Technique | Expected Observation |

| Pyridyl-methyl carbocation | NMR Spectroscopy | Significant downfield shift of the methylene (B1212753) protons. |

| Pyridyl-methyl radical | Electron Paramagnetic Resonance (EPR) | Characteristic hyperfine splitting pattern. |

This table illustrates the types of intermediates that might be formed and the techniques used to identify them.

Without experimental data from techniques like low-temperature NMR, EPR, or transient absorption spectroscopy, the existence and structure of any reactive intermediates for this specific compound remain speculative.

Transition State Analysis in Key Transformations

Computational chemistry plays a vital role in understanding reaction mechanisms by allowing for the analysis of transition states. Theoretical calculations can provide insights into the geometry, energy, and vibrational frequencies of these high-energy structures.

Hypothetical Transition State Calculation Data:

| Reaction Coordinate | Calculated Activation Energy (kcal/mol) | Key Bond Distances (Å) |

| C-Br bond cleavage | 25 | C-Br: 2.5, C-Nu: 3.0 |

| C-Nu bond formation | 15 | C-Br: 2.8, C-Nu: 2.2 |

This table provides an example of the kind of data that would be generated from transition state analysis, where 'Nu' represents a nucleophile.

For this compound, such analyses would be invaluable for distinguishing between concerted and stepwise mechanisms and for understanding the electronic effects of the trifluoromethyl groups on the stability of the transition state. However, no such computational studies have been specifically published for this molecule.

Solvent Effects and Catalytic Influences on Reaction Pathways

The choice of solvent and the presence of a catalyst can dramatically influence the rate and outcome of a chemical reaction. A systematic investigation of these effects for reactions of this compound would provide further mechanistic insights.

Hypothetical Solvent Effects on Reaction Rate:

| Solvent | Dielectric Constant | Relative Rate Constant |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 50 |

| Acetonitrile | 37.5 | 500 |

This table shows hypothetical data illustrating how solvent polarity could affect the rate of a reaction involving a polar intermediate.

Studies would involve running reactions in a series of solvents with varying polarities and coordinating abilities. Similarly, the effect of various catalysts, such as Lewis acids or phase-transfer catalysts, would need to be systematically evaluated to understand their role in accelerating the reaction and influencing its pathway. To date, this specific research for this compound has not been reported.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of "2-Bromomethyl-4,6-bistrifluoromethyl-pyridine." While specific experimental data for this exact compound is not publicly available, the expected NMR signatures can be predicted based on the analysis of closely related structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple. The bromomethyl group (-CH₂Br) protons would likely appear as a singlet, with its chemical shift influenced by the electronegativity of the bromine atom and the electron-withdrawing nature of the pyridine (B92270) ring. The two aromatic protons on the pyridine ring are expected to produce distinct signals, likely as singlets or narrow doublets, due to the symmetrical substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. Distinct signals are expected for the bromomethyl carbon, the two trifluoromethyl carbons, and the carbons of the pyridine ring. The chemical shifts of the ring carbons will be significantly influenced by the attached trifluoromethyl groups and the nitrogen atom.

¹⁹F NMR Spectroscopy: Given the presence of two trifluoromethyl (-CF₃) groups, ¹⁹F NMR spectroscopy is a crucial tool. It is expected to show a single resonance for the six equivalent fluorine atoms, assuming free rotation of the CF₃ groups. The chemical shift of this signal would be characteristic of trifluoromethyl groups attached to a pyridine ring.

For comparative analysis, the ¹H NMR spectrum of a related compound, 2,6-bis(bromomethyl)pyridine (B1268884), in CDCl₃ shows a triplet at 7.74 ppm for the aromatic proton at the 4-position and a doublet at 7.40 ppm for the aromatic protons at the 3- and 5-positions, with the bromomethyl protons appearing as a singlet at 4.56 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂Br | ~4.6 | ~30-35 |

| Pyridine-H3/H5 | ~7.8-8.2 | ~120-125 |

| Pyridine-C2 | N/A | ~158-162 |

| Pyridine-C3/C5 | N/A | ~120-125 |

| Pyridine-C4/C6 | N/A | ~148-152 (q) |

| CF₃ | N/A | ~120-125 (q) |

(Note: These are estimated values based on related structures and substituent effects. Actual experimental values may vary.)

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are vital for the verification of the molecular weight and elemental composition of "this compound." Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the molecular ion. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing highly accurate mass measurements.

The mass spectrum would be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would help to confirm the structure by showing the loss of specific fragments, such as the bromine atom or a trifluoromethyl group.

For instance, in the analysis of similar compounds like 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) is used for selective detection, with transitions such as m/z 290 → 172 being monitored.

X-ray Crystallography for Precise Molecular Architecture Determination of Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule. While the crystal structure of "this compound" itself has not been reported, studies on derivatives of related pyridine compounds have been successfully conducted. rsc.org

For comparison, the crystal structure of 2,6-bis(bromomethyl)pyridine has been determined, revealing a monoclinic crystal system. In its crystal packing, molecules are arranged in stacks with centroid-centroid distances of 3.778 Å between neighboring pyridine rings. nih.gov

Interactive Data Table: Crystallographic Data for the Related Compound 2,6-Bis(bromomethyl)pyridine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| a (Å) | 9.2955 (19) |

| b (Å) | 12.980 (3) |

| c (Å) | 7.5288 (15) |

| β (°) | 110.75 (3) |

| V (ų) | 849.5 (3) |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Functional Group Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of a molecule. For "this compound," the spectra would be dominated by vibrations associated with the pyridine ring, the trifluoromethyl groups, and the bromomethyl group.

Pyridine Ring Vibrations: Characteristic C-C and C-N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

CF₃ Group Vibrations: Strong absorption bands corresponding to the C-F stretching modes of the trifluoromethyl groups would be prominent, typically in the 1100-1350 cm⁻¹ region.

CH₂Br Group Vibrations: The C-H stretching of the bromomethyl group would appear around 2950-3000 cm⁻¹, while the C-Br stretching vibration would be observed at lower frequencies, typically in the 600-700 cm⁻¹ range.

Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with experimental data, aiding in the assignment of the observed bands. For the related molecule 2,6-bis(bromo-methyl)pyridine, DFT calculations have been used to assign the vibrational modes, with C-H stretching vibrations calculated to be in the 2998-3078 cm⁻¹ region.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are synthesized)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are relevant only when chiral derivatives of "this compound" are synthesized. The parent molecule is achiral and therefore does not exhibit chiroptical properties.

If a chiral center is introduced into a derivative, for example, through a reaction at the bromomethyl position with a chiral nucleophile, chiroptical spectroscopy would be essential for determining the enantiomeric purity and assigning the absolute configuration of the newly formed stereocenter. The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of a specific enantiomer.

Theoretical and Computational Studies on 2 Bromomethyl 4,6 Bistrifluoromethyl Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. scienceopen.com For pyridine (B92270) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) have been effectively used to determine optimized geometries and electronic properties. researchgate.net

In the case of 2-Bromomethyl-4,6-bistrifluoromethyl-pyridine, the pyridine ring is substituted with a reactive bromomethyl group and two strongly electron-withdrawing trifluoromethyl (-CF₃) groups. DFT calculations would begin by optimizing the molecular geometry to find the lowest energy conformation. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. The presence of the bulky and highly electronegative trifluoromethyl groups is expected to significantly influence the geometry and electronic distribution of the pyridine ring compared to simpler derivatives like 2,6-bis(bromomethyl)pyridine (B1268884). researchgate.net

The electronic properties, such as the dipole moment and the distribution of atomic charges, can be precisely calculated. The strong electron-withdrawing nature of the two -CF₃ groups would lead to a significant polarization of the molecule, likely resulting in a large dipole moment and affecting the electrostatic potential surface. This surface highlights regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack. The nitrogen atom of the pyridine ring and the bromine atom are expected to be regions of negative potential, while the hydrogen atoms and the carbon atoms attached to the fluorine and bromine atoms would exhibit positive potential. This information is crucial for predicting the molecule's intermolecular interactions and reactivity.

Table 1: Predicted Geometrical and Electronic Properties from DFT Calculations This table presents expected trends and values based on calculations for analogous compounds.

| Parameter | Predicted Value/Observation for this compound | Reference Analogue (2,6-bis(bromomethyl)pyridine) |

|---|---|---|

| Optimized Energy (a.u.) | Lower (more stable) due to electron-withdrawing groups | -5474.0925 (B3LYP/6-311G(d,p)) |

| Dipole Moment (Debye) | Expected to be high (> 4.3 D) due to CF₃ groups | 4.2863 D |

| C-Br Bond Length (Å) | ~1.95 Å | 1.950 - 1.956 Å researchgate.net |

| C-N Bond Length (Å) | ~1.34 Å | 1.334 - 1.343 Å researchgate.net |

| C-CF₃ Bond Length (Å) | ~1.50 Å | N/A |

| Electrostatic Potential | Strong negative potential on N, Br, and F atoms; Strong positive potential on ring carbons attached to CF₃ groups. | Negative potential on N and Br atoms. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a conformationally flexible molecule like this compound, MD simulations can provide critical insights into its dynamic behavior, conformational preferences, and interactions with its environment, such as solvents. nih.gov

An MD simulation would model the molecule within a simulated box, often filled with a chosen solvent like water, ethanol, or dimethyl sulfoxide. The simulation calculates the trajectories of atoms by integrating Newton's laws of motion, governed by a force field that describes the potential energy of the system. mdpi.com

The primary outputs of such simulations for this molecule would include:

Conformational Analysis: The bromomethyl and trifluoromethyl groups can rotate around their single bonds to the pyridine ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the molecule's conformation can dictate its reactivity and ability to bind to other molecules.

Solvent Interactions: The simulations can reveal how solvent molecules arrange themselves around the solute (solvation). It would show specific interactions, such as hydrogen bonding between the pyridine nitrogen and protic solvents, or dipole-dipole interactions. The distribution of solvent molecules and the calculation of binding energies can help predict the compound's solubility and stability in different media. nih.gov The hydrophobic trifluoromethyl groups would likely influence the solvation shell structure significantly.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be invaluable for confirming the identity and structure of a synthesized compound. By calculating properties like vibrational frequencies (Infrared and Raman), nuclear magnetic shieldings (NMR), and electronic transitions (UV-Visible), a theoretical spectrum can be generated that can be directly compared with experimental results.

Vibrational Spectroscopy (IR): DFT calculations can predict the infrared spectrum by calculating the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would be identified. These would include C-H stretching vibrations, pyridine ring deformation modes, and strong absorptions corresponding to the C-F stretching and bending modes of the trifluoromethyl groups. The calculated frequencies for a similar compound, 2,6-bis(bromomethyl)pyridine, show C-H stretching in the 2998-3078 cm⁻¹ region and ring deformations around 1557-1567 cm⁻¹. The presence of -CF₃ groups would introduce very strong, characteristic absorption bands, typically in the 1100-1300 cm⁻¹ region.

Table 2: Predicted Characteristic IR Vibrational Frequencies This table presents expected frequency ranges for the principal vibrational modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂Br) | 2900 - 3000 | Medium |

| Pyridine Ring C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch (-CF₃) | 1100 - 1350 | Very Strong |

| C-Br Stretch | 500 - 650 | Medium |

NMR Spectroscopy: Theoretical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus. These predicted shifts are crucial for assigning peaks in experimental NMR spectra, especially for complex molecules where peak overlap can occur.

Computational Modeling of Reaction Pathways and Energy Landscapes

A significant application of computational chemistry is the modeling of chemical reaction mechanisms. scienceopen.com For this compound, a key reaction of interest is the nucleophilic substitution at the bromomethyl carbon, as this is a common pathway for functionalizing such molecules.

Computational modeling can map the entire reaction pathway from reactants to products via the transition state. This involves:

Locating Stationary Points: The geometries of the reactants, products, and the transition state are optimized.

Frequency Analysis: A frequency calculation is performed on the transition state structure to confirm it is a true saddle point on the potential energy surface (characterized by a single imaginary frequency).

For a nucleophilic substitution reaction on the -CH₂Br group, computational modeling could compare different mechanisms (e.g., Sₙ1 vs. Sₙ2) and predict how the electronic effects of the trifluoromethyl groups influence the reaction rate. The strong electron-withdrawing nature of the -CF₃ groups would stabilize the transition state of an Sₙ2 reaction, potentially increasing the reaction rate compared to unsubstituted analogues.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.org

HOMO: This orbital can be considered the electron-donating orbital. Its energy level is related to the ionization potential, and its spatial distribution indicates the most likely sites for electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the pyridine ring π-system and the lone pairs of the nitrogen and bromine atoms.

LUMO: This orbital is the electron-accepting orbital. Its energy is related to the electron affinity, and its location highlights the sites susceptible to nucleophilic attack. The presence of the strongly electron-withdrawing -CF₃ groups will significantly lower the energy of the LUMO and likely localize it on the pyridine ring and the bromomethyl group, making the molecule a good electron acceptor and enhancing the electrophilicity of the ring and the -CH₂Br carbon.

The HOMO-LUMO energy gap is a critical reactivity descriptor. A small gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. For comparison, the calculated HOMO-LUMO gap for 2,6-bis(bromomethyl)pyridine is 4.65 eV. It is predicted that the gap for this compound would be smaller due to the LUMO-lowering effect of the -CF₃ groups, indicating enhanced reactivity.

Table 3: Predicted Frontier Orbitals and Reactivity Descriptors This table presents expected trends based on FMO theory and data from analogous compounds.

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Lowered due to inductive effects |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered by -CF₃ groups |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Small, indicating high reactivity |

| Ionization Potential (I) | ≈ -E(HOMO) | High |

| Electron Affinity (A) | ≈ -E(LUMO) | High |

| Chemical Hardness (η) | (I - A) / 2 | Low |

| Electronegativity (χ) | (I + A) / 2 | High |

Synthetic Applications of 2 Bromomethyl 4,6 Bistrifluoromethyl Pyridine As a Chemical Building Block

Utilization in the Synthesis of Complex N-Heterocycles

The presence of a reactive bromomethyl group attached to the electron-deficient pyridine (B92270) ring makes 2-Bromomethyl-4,6-bistrifluoromethyl-pyridine an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed by synthetic chemists to construct a variety of complex nitrogen-containing heterocyclic systems. The trifluoromethyl groups significantly influence the reactivity of the pyridine ring, enhancing its electrophilic character and facilitating reactions that might be sluggish with non-fluorinated analogues.

Research has demonstrated that this compound can be effectively employed in alkylation reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. These reactions typically proceed under mild conditions to afford the corresponding substituted pyridine derivatives in good to excellent yields. The resulting products often serve as key intermediates in the synthesis of more elaborate heterocyclic frameworks, including fused ring systems and macrocycles. The incorporation of the bistrifluoromethyl-pyridine moiety can impart unique physicochemical properties to the final molecules, such as increased lipophilicity, metabolic stability, and altered electronic characteristics.

Role in the Development of Fluorinated Scaffolds for Materials Science Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. The trifluoromethyl groups in this compound make it an attractive building block for the development of novel fluorinated materials with tailored properties for applications in materials science.

For instance, this compound can be utilized as a monomer or a precursor to monomers for the synthesis of functional polymers. The resulting fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique optical and electronic properties. These characteristics make them promising candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strong electron-withdrawing nature of the trifluoromethyl groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting materials, which is a crucial parameter for tuning their electronic behavior.

Precursor for Advanced Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring in this compound provides a coordination site for metal ions, making it a valuable precursor for the synthesis of advanced ligands for coordination chemistry and catalysis. By modifying the bromomethyl group, a variety of chelating ligands with different donor atoms and steric and electronic properties can be prepared.

For example, reaction with phosphines, amines, or thiols can lead to the formation of P,N-, N,N-, or S,N-type ligands, respectively. The presence of the electron-withdrawing trifluoromethyl groups can significantly influence the coordination properties of these ligands, affecting the stability and reactivity of the resulting metal complexes. These fluorinated ligands have been employed in the development of novel catalysts for a range of organic transformations. The electronic effects of the trifluoromethyl groups can modulate the catalytic activity and selectivity of the metal center, leading to improved performance compared to their non-fluorinated counterparts.

Construction of Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form well-defined, functional assemblies. The unique structural and electronic features of this compound make it a suitable component for the construction of such supramolecular architectures.

The pyridine nitrogen can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. Furthermore, the fluorine atoms of the trifluoromethyl groups can participate in halogen bonding and other non-covalent interactions. By strategically designing molecules derived from this building block, researchers can create intricate self-assembled structures such as molecular cages, capsules, and polymers. These supramolecular assemblies can exhibit interesting properties and functions, including molecular recognition, encapsulation of guest molecules, and stimuli-responsive behavior.

Application in Chemical Probe Development for Fundamental Molecular Interactions

Chemical probes are small molecules designed to study and manipulate biological processes or other complex chemical systems. The unique properties of this compound make it a useful scaffold for the development of chemical probes to investigate fundamental molecular interactions.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemical research. For 2-Bromomethyl-4,6-bistrifluoromethyl-pyridine, future efforts will likely focus on developing greener and more atom-economical synthetic pathways.

Current synthetic strategies for trifluoromethylpyridines often rely on cyclocondensation reactions using trifluoromethyl-containing building blocks or the direct trifluoromethylation of pre-functionalized pyridine (B92270) rings. nih.govacs.org However, these methods can sometimes involve harsh reaction conditions, expensive reagents, and the generation of significant waste.

Future research is anticipated to explore the following avenues:

Biocatalytic Approaches: The use of whole-cell biocatalysts or isolated enzymes offers a promising sustainable alternative to traditional organic synthesis. rsc.orgukri.org Research into identifying or engineering enzymes capable of catalyzing the key bond-forming reactions for the synthesis of the bistrifluoromethyl-pyridine core could lead to highly selective and environmentally friendly processes.

Continuous Flow Synthesis: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and potential for facile scale-up. beilstein-journals.orgresearchgate.netthieme-connect.com Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized byproduct formation compared to batch processes. researchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate reaction rates and improve yields in the synthesis of various pyridine derivatives. nih.gov Investigating its application in the synthesis of this compound could offer a more energy-efficient and rapid production method.

Photocatalysis: Light-promoted reactions are emerging as powerful tools in organic synthesis. acs.org Exploring photocatalytic methods for the introduction of trifluoromethyl groups or the bromomethyl moiety could provide novel and milder synthetic routes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. | Enzyme discovery and engineering for specific transformations. |

| Continuous Flow | Enhanced safety, scalability, improved yield and purity. | Reactor design and optimization of reaction parameters. |

| Microwave-Assisted | Reduced reaction times, increased yields, energy efficiency. | Optimization of microwave parameters for specific reaction steps. |

| Photocatalysis | Mild reaction conditions, novel reactivity. | Development of suitable photocatalysts and reaction conditions. |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties conferred by the two trifluoromethyl groups are expected to give rise to novel reactivity patterns for this compound. Future research will undoubtedly delve into exploring these uncharted chemical transformations.

The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl substituents, makes it susceptible to nucleophilic attack. The bromomethyl group, a classic electrophilic handle, is a prime site for substitution reactions. The interplay between these functionalities is a fertile ground for discovery.

Key areas for future investigation include:

C-H Bond Activation: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Research into the transition-metal-catalyzed C-H activation of the pyridine ring of this compound could unlock new avenues for late-stage functionalization, allowing for the introduction of a wide range of substituents at positions that are otherwise difficult to access. nih.govox.ac.uk

Late-Stage Functionalization: The ability to introduce functional groups into a complex molecule at a late stage of a synthetic sequence is of immense value in drug discovery and materials science. nih.govacs.orgberkeley.edunih.govresearchgate.netnih.gov Developing methods for the late-stage functionalization of the this compound scaffold would significantly expand its utility as a building block.

Umpolung Reactivity: Exploring conditions that could induce umpolung (polarity reversal) of the typically electrophilic bromomethyl group could lead to unprecedented bond formations and the synthesis of novel molecular architectures. chemrxiv.org

Defluorinative Functionalization: Recent advances in the activation of C-F bonds have opened up new possibilities for the transformation of trifluoromethyl groups. chemrxiv.orgresearchgate.net Investigating the selective defluorinative functionalization of one or both trifluoromethyl groups in this compound could provide access to a diverse range of partially fluorinated pyridine derivatives with unique properties.

Exploration of its Utility in Emerging Fields of Chemical Science

The unique combination of a pyridine core, two trifluoromethyl groups, and a reactive bromomethyl handle makes this compound a highly attractive building block for applications in various cutting-edge areas of chemical science.

The introduction of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. jst.go.jp The pyridine scaffold is also a privileged structure in numerous biologically active compounds.

Future applications are envisioned in the following fields:

Medicinal Chemistry: As a versatile scaffold for the synthesis of novel drug candidates. The trifluoromethyl groups can improve pharmacokinetic properties, while the bromomethyl group allows for the facile introduction of various pharmacophores. nih.govjst.go.jpnih.gov Its derivatives could be explored as potential kinase inhibitors, antivirals, or agents targeting other disease pathways. researchoutreach.org

Agrochemicals: Trifluoromethylpyridines are a key structural motif in many modern pesticides. nih.govnih.govjst.go.jp The unique substitution pattern of this compound could lead to the discovery of new herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.

Materials Science: The electron-deficient nature of the pyridine ring and the potential for derivatization through the bromomethyl group make this compound a promising candidate for the development of novel organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Emerging Field | Potential Application | Rationale |

| Medicinal Chemistry | Novel drug candidates | Trifluoromethyl groups enhance metabolic stability and binding; bromomethyl group allows for diverse functionalization. |

| Agrochemicals | New pesticides | Trifluoromethylpyridines are a known toxophore; unique substitution may lead to novel modes of action. |

| Materials Science | Organic electronic materials | Electron-deficient core and functional handle for tuning electronic properties. |

Addressing Scale-Up Challenges for Research-Scale Production

While the synthesis of this compound on a laboratory scale may be achievable, transitioning to larger-scale production for industrial research and development presents a distinct set of challenges. Future research will need to address these hurdles to ensure a reliable and cost-effective supply of this important building block.

The challenges associated with the scale-up of fluorinated compounds often include the handling of hazardous reagents, managing exothermic reactions, and ensuring consistent product quality.

Key considerations for scale-up include:

Process Safety and Hazard Analysis: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is crucial.

Reagent Sourcing and Cost: The availability and cost of starting materials and reagents will significantly impact the economic viability of large-scale production.

Purification Strategies: Developing efficient and scalable purification methods to remove impurities and byproducts is essential for obtaining high-purity material.

Waste Management: Implementing environmentally responsible methods for the treatment and disposal of waste generated during the manufacturing process is a critical aspect of sustainable production.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing the pace of chemical discovery. ucla.eduresearchgate.netresearchgate.net For this compound, these technologies offer a powerful approach to rapidly explore its chemical space and identify new applications.

Automated synthesizers can be employed to prepare libraries of derivatives by reacting the bromomethyl group with a diverse range of nucleophiles. merckmillipore.comyoutube.com HTE platforms can then be used to screen these libraries for desired biological activities or material properties.

Future research in this area will likely involve:

Development of Automated Synthetic Protocols: Designing robust and reliable automated protocols for the derivatization of this compound.

Miniaturization and Parallelization: Utilizing microplate formats to perform a large number of reactions in parallel, thereby accelerating the discovery process.

Integration of Analytics: Coupling automated synthesis with high-throughput analytical techniques, such as mass spectrometry and NMR, for rapid reaction monitoring and product characterization.

Data Analysis and Machine Learning: Employing computational tools to analyze the large datasets generated from HTE screens to identify structure-activity relationships and guide the design of new and improved derivatives.

The continued exploration of this compound, guided by the principles of efficiency, sustainability, and innovation, promises to yield a wealth of new chemical knowledge and valuable applications across a spectrum of scientific disciplines.

Q & A

Q. How can researchers leverage the compound’s electronic profile to develop corrosion inhibitors or materials science applications?

- Methodological Answer :

- Corrosion Inhibition : Adsorption on metal surfaces via pyridine’s lone pair and CF₃ groups’ hydrophobicity. Test via electrochemical impedance spectroscopy (EIS) in acidic media .

- Materials Synthesis : Incorporate into metal-organic frameworks (MOFs) using bromomethyl as a linker. Characterize via XRD and BET surface area analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.